2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
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Overview
Description
2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate is a complex organic compound that features a unique combination of azetidine and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which can be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The benzimidazole moiety can be synthesized by condensation of o-phenylenediamine with formic acid or aromatic aldehydes . The final step involves coupling these two moieties under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process. Additionally, the use of environmentally benign reagents and solvents would be prioritized to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine or benzimidazole derivatives.
Scientific Research Applications
2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and cytotoxic properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring can also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: Known for their antibacterial and cytotoxic activities.
3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one: Exhibits similar bioactivity due to the presence of both benzimidazole and azetidine moieties.
Uniqueness
2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate is unique due to the specific substitution pattern on the azetidine and benzimidazole rings, which can result in distinct bioactivity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2.C2H2O4/c1-13-4-5-18-19(6-13)22-20(21-18)15-11-23(12-15)10-14-7-16(24-2)9-17(8-14)25-3;3-1(4)2(5)6/h4-9,15H,10-12H2,1-3H3,(H,21,22);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXZFTNPZMWMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=CC(=C4)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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